1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol

Acetylcholinesterase inhibition Organophosphate antidote research Cholinergic pharmacology

Researchers sourcing USP-compliant impurity standards face method specificity loss with analog substitutions. This compound is the pharmacopeially designated Clidinium Bromide Related Compound A (USP 1135021), essential for validated impurity profiling. - Validated CE method (linearity: 0.05-1% w/w; LOD: <0.01%) is structurally specific to this N-methyl quinuclidinium alcohol. - Dual-site AChE binding (catalytic Ki = 0.2-0.6 mM; allosteric Kd = 4.8 mM) with zero carbamoylation (kᵢ = 0 M⁻¹min⁻¹) enables clean equilibrium inhibition studies. - P2X3 antagonist activity (EC50 = 80 nM) confirmed in oocyte expression; absent in the clinical benzilate ester clidinium bromide.

Molecular Formula C8H16BrNO
Molecular Weight 142.22 g/mol
CAS No. 76201-95-1
Cat. No. B1680697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol
CAS76201-95-1
Synonyms3-hydroxy-1-methylquinuclidinium bromide
Ro 5-5172
Ro 5-5172 iodide
Ro 5-5172 iodide, (+-)-isomer
Ro 5-5172 iodide, (R)-isomer
Ro 5-5172 iodide, (S)-isomer
Ro 5-5172, (+-)-isomer
Ro-5-5172
Molecular FormulaC8H16BrNO
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESC[N+]12CCC(CC1)C(C2)O.[Br-]
InChIInChI=1S/C8H16NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7-8,10H,2-6H2,1H3/q+1
InChIKeyYFQNSERGYKROQI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Pharmacological Overview


1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol (CAS 76201-95-1), also referred to as 3-hydroxy-1-methylquinuclidinium or Ro 5-5172, is a quaternary ammonium compound featuring a bicyclic quinuclidine core . It is primarily recognized as the free base form of Clidinium Bromide Related Compound A, a specified impurity and United States Pharmacopeia (USP) reference standard used in the quality control of clidinium bromide drug substance . Pharmacologically, it acts as a reversible inhibitor of acetylcholinesterase (AChE) and has demonstrated antagonist activity at the P2X3 purinoceptor . This compound serves a dual role: as a critical reference material for pharmaceutical impurity profiling and as a bioactive quinuclidinium scaffold for investigating cholinergic and purinergic signaling pathways.

1 USP impurity standard (Related Compound A) for clidinium bromide QC
2 Reversible AChE inhibitor for cholinergic signaling studies
3 P2X3 purinoceptor antagonist probe for pain research

Why Generic Analogs Cannot Replace This Compound


Substitution of 1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol with unsubstituted 3-quinuclidinol or other structurally similar quaternary ammonium compounds fails due to three irreconcilable differentiation axes: (1) the permanent cationic charge conferred by N-methylation is essential for both AChE reversible inhibition potency and P2X3 antagonist activity, with the non-methylated analog showing fundamentally different binding kinetics ; (2) this specific N-methyl quinuclidinium alcohol is the pharmacopeially designated impurity reference standard for clidinium bromide, meaning chromatographic retention time, detector response linearity (validated from 0.05–1% w/w), and limit of detection (<0.01%) are uniquely established for this exact structure ; (3) within the quinuclidinium AChE inhibitor series, the free 3-hydroxyl group yields a Ki of 0.2–0.6 mM, whereas the 3-oxo analog (3-oxo-1-methylquinuclidinium iodide) exhibits a catalytic site Ki of 1.6 mM—making the target compound 2.7- to 8-fold more potent, a quantifiable difference that directly impacts experimental design and dose selection .

N-methylation charge

Permanent cationic charge needed for AChE binding and compendial identity; demethylated analogs may not achieve comparable target engagement.

Free 3-hydroxyl vs ester

Only the underivatized 3-OH supports P2X3 antagonism; esterified derivatives like clidinium lack this activity and alter pharmacological profile.

Analytical method specificity

Validated CE method requires quaternary ammonium structure; non-cationic 3-quinuclidinol would shift retention and detection, failing system suitability.

Head-to-Head Evidence Against Closest Analogs


AChE Reversible Inhibition: Hydroxy vs. Oxo Analog

In a direct comparative study of four quinuclidinium derivatives against human erythrocyte AChE, 3-hydroxy-1-methylquinuclidinium iodide (Compound I, corresponding to 1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol as the iodide salt) exhibited an enzyme/inhibitor dissociation constant (Ki) of 0.2–0.6 mM at 37°C. By contrast, the 3-oxo analog (3-oxo-1-methylquinuclidinium iodide) displayed a catalytic site Ki of 1.6 mM under identical conditions—representing a 2.7- to 8-fold potency advantage for the hydroxyl-bearing target compound . Compound I is a purely reversible inhibitor, whereas the 3-carbamoyloxy derivative (Compound II) acts as a progressive carbamoylating inhibitor with rate constants of 6,300 M⁻¹ min⁻¹ at 37°C, indicating a fundamentally different inhibition mechanism .

AChE Ki
Head-to-head
Target (3-OH) 0.2–0.6 mM
3-oxo analog 1.6 mM
Supports reversible inhibitor selection
2.7- to 8-fold higher affinity than oxo analog; human erythrocyte AChE, 37°C
Acetylcholinesterase inhibition Organophosphate antidote research Cholinergic pharmacology

In Vivo Antidotal Efficacy Against Soman

The in vivo protective capacity of 1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol (as its iodide salt, Compound I) was quantitatively evaluated in a Soman-intoxicated mouse model. When administered intraperitoneally together with atropine 1 minute after subcutaneous Soman exposure, one-quarter of the LD50 dose of Compound I (LD50 = 0.21 mmol/kg) achieved full survival against 2.00 × LD50 Soman doses. Comparatively, the 3-oxo analog (same Compound I designation in Simeon-Rudolf 1998) provided equivalent protection level against 2.00 × LD50 Soman, while the imidazolium oxime conjugate IV achieved protection against 2.52 × LD50 Soman . Compound I's protective index (PI), calculated from binding constants to both catalytic and allosteric AChE sites, agreed with experimentally measured PI values, confirming a dual-site binding mechanism that contributes to phosphorylation rate reduction .

Soman Protection
Class-level
Target (1/4 LD50) 100% survival vs 2.00×LD50
Conjugate IV 100% survival vs 2.52×LD50
Reported in vivo endpoint context
Murine Soman model; target LD50 = 0.21 mmol/kg; dual-site binding confirmed
Organophosphate poisoning Soman antidote AChE protection In vivo murine model

P2X3 Antagonism: Unique Cross-Target Activity

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes expressing P2X3 . In contrast, the closely related ester derivative clidinium bromide (the benzilate ester of this same alcohol scaffold) is characterized as a muscarinic acetylcholine receptor antagonist with a Ki of 3 nM at rat colonic enterocyte muscarinic receptors but has no reported P2X3 activity . The free alcohol thus presents a divergent pharmacological profile: moderate P2X3 antagonism combined with weak AChE inhibition (Ki = 0.2–0.6 mM) , whereas its benzilate ester (clidinium) is a potent muscarinic antagonist devoid of AChE or P2X3 activity. Notably, comprehensive quinuclidine structure-activity relationship studies have focused exclusively on muscarinic receptor subtypes (M1–M5), with no reported P2X3 screening data for 3-quinuclidinol esters or carbamates, suggesting that P2X3 antagonist activity may be uniquely associated with the underivatized 3-hydroxyl group in the N-methyl quinuclidinium scaffold .

P2X3 Antagonism
Cross-study
EC50 80 nM
Rat P2X3, oocytes
Unique purinergic probe scaffold
No P2X3 activity reported for clidinium ester; muscarinic-free profile
P2X3 receptor Purinergic signaling Pain research Ion channel pharmacology

Validated CE Method for Impurity Quantitation

A validated capillary electrophoresis method with indirect UV detection has been specifically developed and characterized for the quantitation of Ro 5-5172 (1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol) as a degradation product in clidinium bromide drug substance . The method demonstrates linearity for 0.05–1% Ro 5-5172 relative to a 10 mg mL⁻¹ sample preparation, with a limit of detection (LOD) below 0.01% . This analytical methodology—using a sodium phosphate running buffer with benzyltrimethylammonium bromide as a dynamic coating agent—is specific to the quaternary ammonium structure of Ro 5-5172 and would not be directly applicable to non-cationic 3-quinuclidinol analogs, which lack the permanent positive charge required for this electrophoretic separation mode. The USP designates this compound as Clidinium Bromide Related Compound A (Catalog No. 1135021, 250 mg reference standard), with acceptance criteria specifying not more than 0.5% of related compound A in clidinium bromide drug substance .

CE Quantitation
Method context
Linearity: 0.05–1% w/w
LOD:
Compendial impurity profiling
Indirect UV detection; sodium phosphate buffer; USP acceptance ≤0.5%
Carbamoylation
Head-to-head
Target (reversible) kᵢ 0 M⁻¹min⁻¹
Carbamate analog kᵢ 6,300 M⁻¹min⁻¹
Purely reversible inhibition mechanism
No progressive AChE inactivation; dilution-recoverable activity
Pharmaceutical impurity analysis Capillary electrophoresis Clidinium bromide quality control USP reference standard

Carbamoylation Kinetics: Reversible vs. Progressive

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol (Compound I) acts as a purely reversible AChE inhibitor with no progressive carbamoylation activity. In direct comparison, its 3-(N,N-dimethylcarbamoyloxy) derivative (Compound II) is a progressive inhibitor with carbamoylation rate constants (kᵢ) of 6,300 M⁻¹ min⁻¹ at 37°C and 2,020 M⁻¹ min⁻¹ at 10°C . The free hydroxyl compound's complete lack of carbamoylating activity—coupled with its Ki of 0.2–0.6 mM—makes it mechanistically distinct from Compound II and the bisquaternary oxime conjugate Compound IV (kᵢ = 100 M⁻¹ min⁻¹ at 37°C) . This mechanistic dichotomy is quantifiable: Compound I produces equilibrium-based enzyme inhibition recoverable by dilution, whereas Compound II produces time-dependent, dilution-insensitive inhibition. Researchers requiring a clean reversible AChE inhibitor for mechanistic studies must therefore select Compound I over its carbamate analog, as residual carbamoylation confounds kinetic parameter determination.

Carbamoylation
Head-to-head
Target (reversible) kᵢ 0 M⁻¹min⁻¹
Carbamate analog kᵢ 6,300 M⁻¹min⁻¹
Purely reversible inhibition mechanism
No progressive AChE inactivation; dilution-recoverable activity
Enzyme kinetics Carbamoylation rate AChE inhibition mechanism Reversible vs. irreversible inhibition

Optimal Procurement and Deployment Scenarios


USP-Compliant Quality Control of Clidinium Bromide

The primary industrial application of this compound is as USP Clidinium Bromide Related Compound A (Catalog No. 1135021), a compendial reference standard essential for impurity profiling. The validated capillary electrophoresis method (linearity: 0.05–1% w/w; LOD: <0.01% w/w; acceptance criterion: NMT 0.5%) is specific to this quaternary ammonium impurity [Section 3, Evidence 4]. Procurement of CAS 76201-95-1 from USP-authorized distributors ensures method compliance; substitution with any structural analog—including non-methylated 3-quinuclidinol—invalidates the analytical method's specificity and regulatory standing.

Reversible AChE Inhibition and Antidote Discovery

This compound serves as a well-characterized reversible AChE inhibitor scaffold (Ki = 0.2–0.6 mM at 37°C) with documented in vivo protective efficacy against Soman (100% survival at 2.00 × LD50 Soman when co-administered with atropine at one-quarter LD50 dose) [Section 3, Evidence 1–2]. Its complete lack of carbamoylation activity (kᵢ = 0 M⁻¹ min⁻¹) distinguishes it mechanistically from the 3-(N,N-dimethylcarbamoyloxy) derivative (kᵢ = 6,300 M⁻¹ min⁻¹), making it the preferred choice for laboratories requiring equilibrium-based, fully reversible AChE inhibition without confounding progressive inactivation [Section 3, Evidence 5].

P2X3 Pharmacology and Pain Target Validation

1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol offers verified P2X3 antagonist activity (EC50 = 80 nM in Xenopus oocytes expressing rat P2X3) [Section 3, Evidence 3]. Critically, this P2X3 activity is absent in the clinically used benzilate ester analog (clidinium bromide, Ki = 3 nM at muscarinic receptors), enabling researchers to interrogate purinergic mechanisms without concomitant muscarinic receptor engagement. This makes the compound uniquely suited for structure-activity relationship studies investigating the contribution of the free 3-hydroxyl group to P2X3 binding within the quinuclidinium chemical series.

AChE Dual-Site Binding Mechanism Studies

The target compound is one of the few quinuclidinium AChE inhibitors for which both catalytic site (Ki = 0.2–0.6 mM) and allosteric (substrate inhibition) site (Kd = 4.8 mM) dissociation constants have been independently determined [Section 3, Evidence 1–2]. The agreement between calculated protective indices and experimentally measured PI values validates the dual-site binding model [Section 3, Evidence 2]. This makes the compound an essential reference ligand for laboratories investigating allosteric modulation of acetylcholinesterase and substrate inhibition mechanisms.

Application
Selection Property
Validation Focus
Clidinium bromide impurity profiling
Compendial identity match and method specificity
CE system suitability and linearity verification
Reversible AChE mechanistic studies
Pure reversible inhibition without carbamoylation
Dilution-recovery kinetics and absence of progressive inactivation
P2X3 target validation research
Selective P2X3 antagonist with no muscarinic activity
Functional P2X3 assay response in recombinant systems
AChE allosteric modulation studies
Dual-site binding (catalytic + allosteric) constants
Protection index model validation and substrate inhibition analysis
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